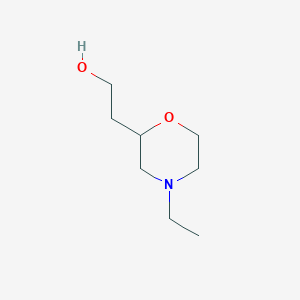
methyl (Z)-3-azidoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-3-azidoprop-2-enoate is an organic compound characterized by the presence of an azido group attached to a propenoate moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (Z)-3-azidoprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with sodium azide under suitable conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures to facilitate the azide substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (Z)-3-azidoprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substitution: Various substituted propenoates.
Cycloaddition: Triazole derivatives.
Reduction: Methyl (Z)-3-aminoprop-2-enoate.
Applications De Recherche Scientifique
Methyl (Z)-3-azidoprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (Z)-3-azidoprop-2-enoate involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azido group is a versatile functional group that can undergo various transformations, making the compound a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl (Z)-3-azidoprop-2-enoate can be compared with other azido-containing compounds, such as:
Methyl (E)-3-azidoprop-2-enoate: The E-isomer of the compound, which has different stereochemistry and potentially different reactivity.
Ethyl (Z)-3-azidoprop-2-enoate: An ethyl ester analogue with similar reactivity but different physical properties.
Methyl (Z)-2-azidoprop-2-enoate: A positional isomer with the azido group at a different position, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and suitability for various synthetic applications.
Propriétés
IUPAC Name |
methyl (Z)-3-azidoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-9-4(8)2-3-6-7-5/h2-3H,1H3/b3-2- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPMUJPNCBTPAA-IHWYPQMZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2579586.png)
![N-(3-chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2579589.png)
![isopropyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2579590.png)
![2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2579591.png)
![1-(morpholin-4-yl)-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethan-1-one](/img/structure/B2579592.png)



![2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2579602.png)
![2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile](/img/structure/B2579603.png)
![N'-[(4-chlorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2579604.png)
![3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2579605.png)
